(1h-Indol-2-ylmethyl)amine
Overview
Description
(1H-Indol-2-ylmethyl)amine is an organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely recognized for their presence in many natural products and pharmaceuticals The structure of this compound consists of an indole ring attached to a methylamine group at the second position
Mechanism of Action
Target of Action
(1H-Indol-2-ylmethyl)amine is a compound that has been found to have potential antimicrobial activity Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that indole derivatives can interact with their targets and cause changes that lead to their biological effects
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects
Biochemical Analysis
Biochemical Properties
(1H-Indol-2-ylmethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction is crucial for the regulation of neurotransmitter levels in the brain. Additionally, this compound can bind to serotonin receptors, influencing mood and behavior .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also affect the expression of genes related to neurotransmitter synthesis and degradation, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. For instance, its interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, ultimately affecting gene expression. Additionally, this compound can inhibit or activate enzymes such as MAO, altering the levels of neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing neurotransmitter levels and improving mood. At high doses, this compound can be toxic, leading to adverse effects such as neurotoxicity and behavioral changes. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as MAO and cytochrome P450, leading to the formation of various metabolites. These metabolic pathways are crucial for the regulation of this compound levels in the body and its overall biological activity. The compound can also affect metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound’s localization and accumulation in specific tissues can affect its biological activity. For example, its distribution in the brain can influence neurotransmitter levels and behavior .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence energy metabolism and apoptosis. Its presence in the nucleus can affect gene expression and cellular differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-2-ylmethyl)amine typically involves the reaction of indole with formaldehyde and ammonium chloride under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, amines, and other heterocyclic compounds.
Scientific Research Applications
(1H-Indol-2-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- (1H-Indol-3-ylmethyl)amine
- (1H-Indol-2-ylmethyl)methylamine
- (1H-Indol-2-ylmethanamine
Comparison: (1H-Indol-2-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to (1H-Indol-3-ylmethyl)amine, the position of the methylamine group influences the compound’s reactivity and interaction with biological targets. Similarly, (1H-Indol-2-ylmethyl)methylamine and (1H-Indol-2-ylmethanamine) have different substituents, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1H-indol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAODKZCUVVPEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342487 | |
Record name | (1h-indol-2-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-25-1 | |
Record name | (1h-indol-2-ylmethyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Aminomethyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential advantages of using this "interrupted Ugi reaction" for synthesizing 1H-indole-3-carboxamidines?
A1: This novel synthetic route offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.